High-Resolution NMR Spectral Analysis of Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate: A Predictive and Empirical Framework
High-Resolution NMR Spectral Analysis of Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate: A Predictive and Empirical Framework
Introduction to the Scaffold
In contemporary drug discovery, the 2,3-dihydrobenzofuran nucleus serves as a conformationally restricted bioisostere for various phenolic and ethereal pharmacophores. Specifically, Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate (CAS: 1273606-04-4)[1] represents a highly functionalized synthetic building block. The presence of the C3-amine introduces a chiral center, while the C5-carboxylate provides a vector for further functionalization (e.g., amide coupling or reduction).
Elucidating the precise structure of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its stereochemical dynamics and the competing electronic effects of its functional groups. This whitepaper provides a comprehensive, theoretically grounded, and empirically validated framework for the 1 H and 13 C NMR assignments of this compound, drawing upon established spectral data for 3-amino-2,3-dihydrobenzofuran derivatives[2][3].
Structural Anatomy & Spin System Causality
To accurately interpret the NMR spectra, we must first deconstruct the molecule into its isolated spin systems and evaluate the mesomeric and inductive effects at play.
The Diastereotopic ABX System (C2 and C3)
The aliphatic region of the dihydrobenzofuran ring is defined by the C2 methylene and the C3 methine. Because the C3 carbon is chiral (bearing the -NH 2 group), the two protons attached to C2 (H2a and H2b) are diastereotopic . They exist in distinct magnetic environments and will not have the same chemical shift.
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Causality: H2a and H2b couple with each other (geminal coupling, 2J≈9.5 Hz) and differentially couple with the H3 proton (vicinal coupling, 3Jtrans≈4.0 Hz, 3Jcis≈7.5 Hz)[3]. This creates a classic ABX spin system, resulting in two distinct doublet of doublets (dd) for the C2 protons and a corresponding doublet of doublets for the C3 methine.
Electronic Push-Pull on the Aromatic Ring
The aromatic ring (C3a, C4, C5, C6, C7, C7a) is subjected to competing electronic effects:
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Resonance Donation (+M): The ring oxygen at C7a donates electron density into the aromatic system, strongly shielding the ortho position (C7).
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Electron Withdrawal (-M, -I): The methyl carboxylate group at C5 withdraws electron density, strongly deshielding the ortho positions relative to it (C4 and C6).
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Causality: This "push-pull" dynamic results in a highly dispersed aromatic region where H4 is the most deshielded (appearing as a meta-coupled doublet), H6 is a doublet of doublets, and H7 is the most shielded (appearing as an ortho-coupled doublet).
Quantitative Spectral Data Summaries
The following tables synthesize the expected high-resolution 1 H and 13 C NMR data based on empirical substituent effects and analogous 3-amino-2,3-dihydrobenzofuran literature[2][3].
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment Rationale |
| C4-H | 8.05 | d | 1H | J=1.8 | Deshielded by ortho ester; meta-coupled to H6. |
| C6-H | 7.90 | dd | 1H | J=8.5,1.8 | Deshielded by ortho ester; ortho-coupled to H7, meta to H4. |
| C7-H | 6.80 | d | 1H | J=8.5 | Shielded by ortho ring oxygen; ortho-coupled to H6. |
| C3-H | 4.85 | dd | 1H | J=7.5,4.0 | Methine attached to amine; coupled to H2a and H2b. |
| C2-H a | 4.65 | dd | 1H | J=9.5,7.5 | Diastereotopic proton cis to H3; deshielded by adjacent oxygen. |
| C2-H b | 4.25 | dd | 1H | J=9.5,4.0 | Diastereotopic proton trans to H3. |
| -OCH 3 | 3.88 | s | 3H | - | Typical methyl ester singlet. |
| -NH 2 | 1.80 | br s | 2H | - | Broad due to quadrupolar relaxation and rapid exchange. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Carbon | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| C=O | 166.5 | Cq | Ester carbonyl carbon. |
| C7a | 163.5 | Cq | Aromatic carbon attached to ring oxygen. |
| C6 | 131.5 | CH | Aromatic methine, deshielded by para oxygen / ortho ester. |
| C3a | 131.0 | Cq | Bridgehead aromatic carbon. |
| C4 | 126.5 | CH | Aromatic methine, deshielded by ortho ester. |
| C5 | 123.0 | Cq | Aromatic carbon attached to the electron-withdrawing ester. |
| C7 | 109.5 | CH | Aromatic methine, highly shielded by ortho oxygen. |
| C2 | 77.5 | CH 2 | Aliphatic methylene attached to oxygen. |
| C3 | 55.5 | CH | Aliphatic methine attached to amine. |
| -OCH 3 | 52.0 | CH 3 | Ester methoxy carbon. |
Experimental Protocols: High-Fidelity NMR Acquisition
To ensure the integrity and self-validation of the structural assignment, the following rigorous protocol must be adhered to. Failure to control solvent conditions will result in the loss of the critical -NH 2 signal and poor resolution of the ABX system.
Step-by-Step Methodology
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Sample Preparation & Dehydration:
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Dissolve 15–20 mg of Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate in 0.6 mL of deuterated chloroform (CDCl 3 ).
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Critical Step: Ensure the CDCl 3 is stored over activated 4Å molecular sieves. Trace water will cause rapid chemical exchange with the -NH 2 protons, broadening the signal at 1.80 ppm into the baseline.
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Internal Standardization:
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Verify the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).
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Instrument Tuning & Shimming:
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Perform rigorous 3D gradient shimming. The diastereotopic resolution of H2a and H2b ( J=4.0 Hz) requires a line width at half-height ( w1/2 ) of < 0.8 Hz.
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1D Acquisition:
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1 H NMR: Acquire 16 scans with a 30° pulse angle, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3.0 seconds.
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13 C NMR: Acquire 1024 scans using a power-gated decoupling sequence (e.g., zgpg30) to prevent Nuclear Overhauser Effect (NOE) distortion of quaternary carbons (C=O, C7a, C5, C3a), setting D1 to 2.0 seconds.
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2D Correlation (Validation):
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Acquire 1 H- 1 H COSY to map the H2a-H2b-H3 connectivity.
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Acquire 1 H- 13 C HMBC to definitively link the aromatic protons (H4, H6) to the C5 ester carbonyl, confirming regiochemistry.
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Workflow for high-fidelity NMR acquisition and structural elucidation.
2D NMR Correlation Mapping
To achieve a self-validating system, 1D data must be corroborated by 2D homonuclear and heteronuclear experiments. The regiochemistry of the ester group at C5, rather than C4 or C6, is definitively proven via Heteronuclear Multiple Bond Correlation (HMBC).
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COSY Correlations: The 3J coupling between the C3 methine proton and the diastereotopic C2 methylene protons will show strong off-diagonal cross-peaks, confirming the integrity of the dihydrobenzofuran aliphatic edge.
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HMBC Correlations: The H4 proton ( δ 8.05) will show a strong 3J correlation to the ester carbonyl carbon ( δ 166.5) and a 2J correlation to C5 ( δ 123.0). Furthermore, the H3 proton ( δ 4.85) will show a 3J correlation to C3a ( δ 131.0) and potentially C4, bridging the aliphatic and aromatic domains.
Key 2D NMR correlations (COSY and HMBC) validating regiochemistry.
Conclusion
The structural elucidation of Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate relies heavily on resolving the ABX spin system of the heterocyclic ring and accurately interpreting the push-pull electronic effects on the aromatic protons. By employing strict anhydrous sample preparation and leveraging 2D HMBC/COSY correlations, researchers can establish a self-validating analytical profile for this critical pharmacological building block.
References
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Royal Society of Chemistry. (2019). K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans. RSC Advances. Retrieved March 29, 2026, from[Link]
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Royal Society of Chemistry. (2020). The [4 + 1] cyclization reaction of 2-hydroxylimides and trimethylsulfoxonium iodide for the synthesis of 3-amino-2,3-dihydrobenzofurans - Supporting Information. Organic Chemistry Frontiers. Retrieved March 29, 2026, from[Link]
